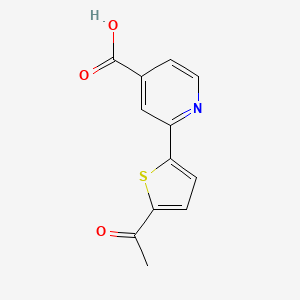
2-(5-Acetylthiophen-2-yl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-2-yl)-isonicotinic acid is a heterocyclic compound that features both a thiophene ring and an isonicotinic acid moiety Thiophene is a five-membered ring containing one sulfur atom, while isonicotinic acid is a derivative of pyridine with a carboxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-isonicotinic acid typically involves the condensation of thiophene derivatives with isonicotinic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for 2-(Thiophen-2-yl)-isonicotinic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
2-(Thiophen-2-yl)-isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学研究应用
2-(Thiophen-2-yl)-isonicotinic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Thiophen-2-yl)-isonicotinic acid is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, it may inhibit certain enzymes or modulate the activity of specific receptors . Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the isonicotinic acid moiety.
Isonicotinic acid: Similar structure but lacks the thiophene ring.
2-(Thiophen-3-yl)-isonicotinic acid: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
2-(Thiophen-2-yl)-isonicotinic acid is unique due to the presence of both the thiophene ring and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H9NO3S |
|---|---|
分子量 |
247.27 g/mol |
IUPAC 名称 |
2-(5-acetylthiophen-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)10-2-3-11(17-10)9-6-8(12(15)16)4-5-13-9/h2-6H,1H3,(H,15,16) |
InChI 键 |
XGLITAOGOMAMDR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(S1)C2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


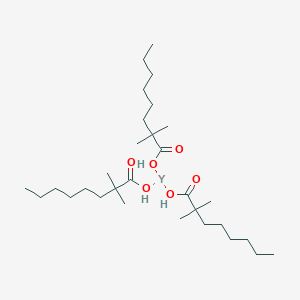
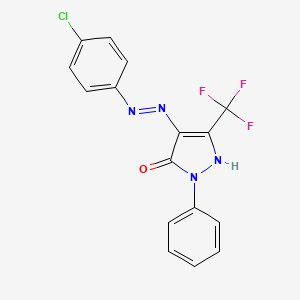
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
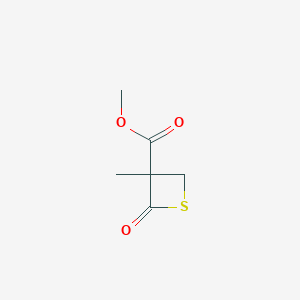
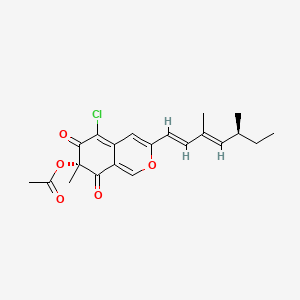
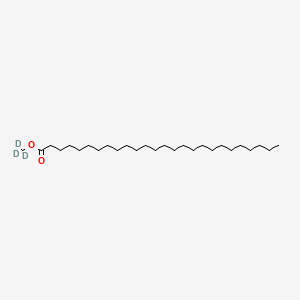
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
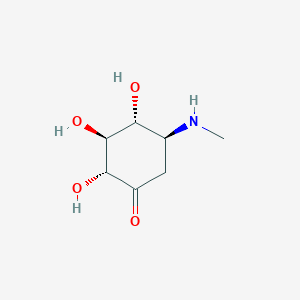

![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
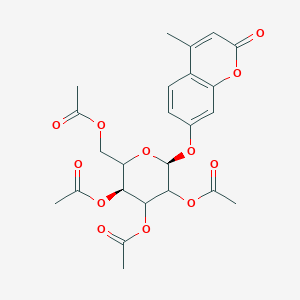
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
